molecular formula C10H9NO2S B034592 Ethyl benzo[d]thiazole-6-carboxylate CAS No. 19989-64-1

Ethyl benzo[d]thiazole-6-carboxylate

Cat. No.: B034592
CAS No.: 19989-64-1
M. Wt: 207.25 g/mol
InChI Key: AYOJYVVHVFIOLK-UHFFFAOYSA-N
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Description

Ethyl benzo[d]thiazole-6-carboxylate is a heterocyclic compound that features a benzothiazole ring fused with a carboxylate ester group

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been found to have varying effects over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been found to have varying effects at different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives have been found to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives have been found to interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .

Subcellular Localization

Thiazole derivatives could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl benzo[d]thiazole-6-carboxylate typically involves the condensation of 2-aminobenzenethiol with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: Ethyl benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylate ester group at the 6-position enhances its reactivity and potential for functionalization compared to other benzothiazole derivatives .

Properties

IUPAC Name

ethyl 1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOJYVVHVFIOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441048
Record name ethyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19989-64-1
Record name ethyl benzo[d]thiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-aminobenzothiazole-6-carboxylate (7.78 g, 35.0 mmol) prepared in the Step 36-1-1 was dissolved in tetrahydrofuran (100 ml). Amyl nitrite (8.2 g, 70.0 mmol) was added thereto, and the mixture was heated under reflux. After 1.5 hours, amyl nitrite (3.5 g, 30.0 mmol) was added thereto, and the resulting mixture was heated under reflux. After another 0.5 hours, amyl nitrite (2.6 g, 22.3 mmol) was added thereto, and the resulting mixture was heated under reflux. After being heated under reflux for another 3 hours, the resulting mixture was concentrated under a reduced pressure. The concentrate was purified by silica gel column chromatography (chloroform:methanol=100:1-20:1, and then n-hexane:ethyl acetate=3:1) to give the title compound (5.1 g, 70%) as a light-brown powder.
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl benzo[d]thiazole-6-carboxylate
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